molecular formula C14H19N5O3S2 B2940756 N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034305-41-2

N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2940756
CAS No.: 2034305-41-2
M. Wt: 369.46
InChI Key: WONOLHDFUHIYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a synthetic small molecule characterized by a thiazol-2-yl acetamide core linked to a piperidine ring via a sulfonyl group. Its design aligns with analogs targeting protein-protein interactions or enzymatic active sites, as seen in related compounds .

Properties

IUPAC Name

N-[5-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S2/c1-10(20)16-14-15-8-13(23-14)24(21,22)19-6-3-4-11(9-19)12-5-7-18(2)17-12/h5,7-8,11H,3-4,6,9H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOLHDFUHIYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide, also known by its CAS number 2034305-41-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N5O3S2C_{14}H_{19}N_{5}O_{3}S_{2}, with a molecular weight of 369.5 g/mol. The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound. The compound demonstrated significant activity against various pathogens.

In Vitro Studies

In vitro evaluations revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These studies included time-kill assays and biofilm formation inhibition tests, indicating the potential of these compounds as antimicrobial agents .

Pathogen MIC (μg/mL) MBC (μg/mL) Biofilm Inhibition (%)
Staphylococcus aureus0.220.2575
Staphylococcus epidermidis0.250.3070

Anticancer Potential

The anticancer activity of thiazole derivatives has been widely documented. Compounds similar to this compound have shown promising results in various cancer cell lines.

Case Studies

In a study assessing the cytotoxic effects on human cancer cell lines such as Jurkat and HT29, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For instance, one derivative showed an IC50 value of less than 10 µM against both cell lines, indicating strong antiproliferative effects .

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
Jurkat<10Doxorubicin15
HT29<10Doxorubicin15

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Biofilm Disruption : The ability to inhibit biofilm formation suggests that the compound may disrupt bacterial communication and resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound A : (R)-N-(5-((3-((5-Fluoropyrimidin-2-yl)methyl)piperidin-1-yl)methyl)thiazol-2-yl)acetamide ()

  • Key Difference : The piperidine ring is substituted with a 5-fluoropyrimidin-2-ylmethyl group instead of the 1-methylpyrazole.
  • Implications: Fluorine atoms enhance metabolic stability and bioavailability.

Compound B : N-[4-({4-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide ()

  • Key Difference : Incorporates a thiophene-pyrazole hybrid substituent on the piperidine.
  • Implications : Thiophene introduces sulfur-mediated hydrophobic interactions, which could alter pharmacokinetic properties (e.g., membrane permeability) compared to the methylpyrazole group in the target compound .

Modifications to the Thiazol-Acetamide Core

Compound C : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide ()

  • Key Difference : Replaces the piperidinyl sulfonyl group with a propargyloxy-benzyl substituent and a pyrimidinyl thioether.
  • Implications : The propargyl group enables click chemistry for conjugation, while the thioether linkage may reduce metabolic oxidation compared to sulfonyl groups. This compound demonstrated dual Sirt2/HDAC6 inhibition, suggesting the target compound’s core could be optimized for similar epigenetic targets .

Compound D : 2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide ()

  • Key Difference : Features dual nitro-phenyl groups on both the acetamide and sulfonyl moieties.
  • However, they may also confer toxicity risks absent in the target compound’s methylpyrazole substituent .

Heterocycle Replacements

Compound E : 2-({5-[4-(Cyclopropylcarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide ()

  • Key Difference : Replaces the thiazol ring with a 1,3,4-thiadiazole and introduces a piperazine-cyclopropanecarbonyl group.
  • Implications: Thiadiazole rings improve metabolic stability but may reduce solubility compared to thiazol.

Structural and Pharmacological Data Table

Compound Name / ID Core Structure Piperidine Substituent Molecular Weight Key Pharmacological Notes Reference
Target Compound Thiazol-2-yl acetamide 1-Methyl-1H-pyrazol-3-yl ~423.5 (est.) N/A (structural analog data)
(R)-N-(5-((3-((5-Fluoropyrimidin-2-yl)methyl)piperidin-1-yl)methyl)thiazol-2-yl)acetamide Thiazol-2-yl acetamide 5-Fluoropyrimidin-2-ylmethyl ~435.4 Pharmaceutical candidate (API1)
N-[4-({4-[3-(Thiophen-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide Phenyl acetamide Thiophene-pyrazole ~515.6 Supplier-available inhibitor
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide Thiazol-2-yl acetamide Propargyloxy-benzyl ~467.5 Dual Sirt2/HDAC6 inhibitor

Key Observations

  • Sulfonyl vs. Thioether Linkers : Sulfonyl groups (target compound) enhance stability but may reduce cell permeability compared to thioether-linked analogs like Compound C .
  • Pharmacological Gaps : While analogs show activity in epigenetic modulation (Sirt2/HDAC6) or nitroreductase targeting, the target compound’s specific biological profile remains uncharacterized in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.